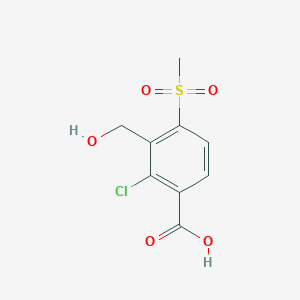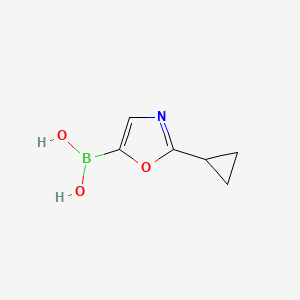
(2-Cyclopropyloxazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyloxazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyloxazol-5-yl)boronic acid typically involves the borylation of the corresponding halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow synthesis techniques. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput and efficiency . The use of automated systems and advanced reaction setups ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyclopropyloxazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction allows the formation of aryl carbon-heteroatom bonds via oxidative coupling with N-H or O-H containing compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura and Miyaura borylation reactions.
Major Products: The major products formed from these reactions are typically arylated or borylated derivatives, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyloxazol-5-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Cyclopropyloxazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the oxazolyl group can influence the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Fluorophenylboronic Acid: Known for its electron-withdrawing properties, which can affect the reactivity in coupling reactions.
2-Thienylboronic Acid: Contains a thiophene ring, offering different electronic properties compared to (2-Cyclopropyloxazol-5-yl)boronic acid.
Uniqueness: this compound stands out due to the presence of the cyclopropyl and oxazolyl groups, which can impart unique steric and electronic effects. These properties can enhance the selectivity and efficiency of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C6H8BNO3 |
|---|---|
Molekulargewicht |
152.95 g/mol |
IUPAC-Name |
(2-cyclopropyl-1,3-oxazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4,9-10H,1-2H2 |
InChI-Schlüssel |
HDOYVFUEAAZOOR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(O1)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
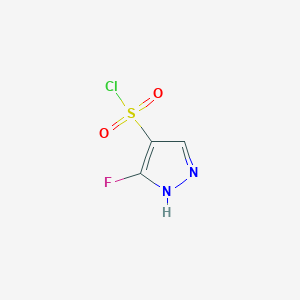

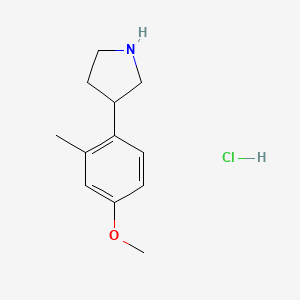
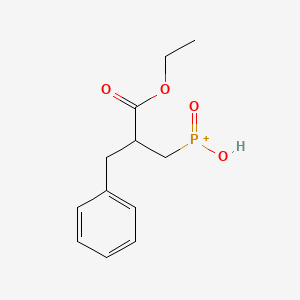
![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)
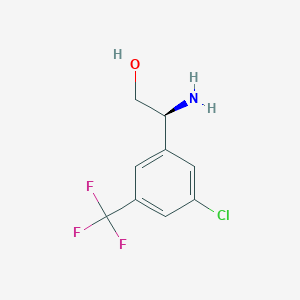
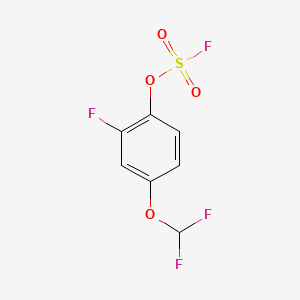

![2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13557126.png)
![(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride](/img/structure/B13557130.png)
